N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(3-methylphenoxy)acetamide
Overview
Description
N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(3-methylphenoxy)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-substituted phenyl ring, a piperazine moiety, and a phenoxyacetamide group, which contribute to its distinct chemical properties.
Scientific Research Applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(3-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 2-chloro-5-nitrobenzoic acid with 4-methylpiperazine to form an amide intermediate. This intermediate is then subjected to reduction and subsequent acylation with 3-methylphenoxyacetyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrazine hydrate, oxidizing agents like potassium permanganate, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can result in various substituted phenyl derivatives .
Mechanism of Action
The mechanism of action of N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-(6-nitro-4-oxo-4H-benzo[e][1,3]thiazin-2-yl)piperazine-1-carbothioamide
- 4-(2-(7-methoxy-2-oxo-1,5-naphthyridin-1(2H)-yl)ethyl)-N-(4-nitrophenyl)piperazine-1-carboxamide
Uniqueness
Compared to similar compounds, N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(3-methylphenoxy)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro-substituted phenyl ring and piperazine moiety are particularly noteworthy, as they contribute to its potential as a versatile intermediate in organic synthesis and its promising therapeutic applications .
Properties
IUPAC Name |
N-[2-chloro-5-(4-methylpiperazine-1-carbonyl)phenyl]-2-(3-methylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c1-15-4-3-5-17(12-15)28-14-20(26)23-19-13-16(6-7-18(19)22)21(27)25-10-8-24(2)9-11-25/h3-7,12-13H,8-11,14H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVRKRLRSOIMNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)N3CCN(CC3)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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